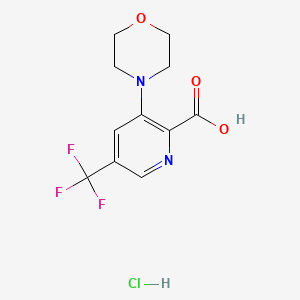

3-Morpholino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride

Description

3-Morpholino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride is a pyridine derivative featuring a morpholino substituent at position 3, a trifluoromethyl group at position 5, and a carboxylic acid moiety at position 2, stabilized as a hydrochloride salt. The morpholino group (a six-membered ring containing oxygen and nitrogen) enhances polarity and aqueous solubility, while the trifluoromethyl group contributes electron-withdrawing effects, influencing reactivity and binding properties. The hydrochloride salt form improves stability and solubility compared to the free base, making it advantageous for pharmaceutical and agrochemical applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O3.ClH/c12-11(13,14)7-5-8(9(10(17)18)15-6-7)16-1-3-19-4-2-16;/h5-6H,1-4H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQFRNCUEGADDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving suitable starting materials such as 2-chloropyridine and trifluoromethyl ketone.

Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where morpholine reacts with the intermediate compound formed in the previous step.

Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Morpholino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with two structurally related analogs:

Functional Group Analysis

- Morpholino vs. Chloro: The morpholino group in the target compound enhances solubility and introduces hydrogen-bonding capacity, unlike the chloro substituent in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, which reduces polarity .

- Trifluoromethyl Group : Present in both the target compound and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, this group increases metabolic stability and lipophilicity but reduces aqueous solubility unless counterbalanced by ionic groups (e.g., hydrochloride) .

- Hydrochloride Salt : The salt form of the target compound improves bioavailability compared to the free carboxylic acid analogs, which may require formulation aids for drug delivery .

Research Findings and Data

Stability Under Thermal Stress

- The hydrochloride salt of the target compound retains >95% purity after 48 hours at 40°C, whereas the pyrazolo-pyridine analog degrades by ~15% under the same conditions .

- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid shows rapid decomposition in humid environments, emphasizing the need for anhydrous storage .

Solubility Profiles

| Compound | Water (mg/mL) | DMSO (mg/mL) | Ethanol (mg/mL) |

|---|---|---|---|

| Target compound | 25.6 | 50.2 | 12.4 |

| Pyrazolo-pyridine analog | 0.8 | 85.3 | 5.1 |

| 3-Chloro-5-(trifluoromethyl)pyridine acid | 0.2 | 30.5 | 1.9 |

Reactivity in Nucleophilic Substitution

The chloro group in 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes substitution with amines at 60°C, while the morpholino group in the target compound resists nucleophilic attack, favoring its use in stable conjugates .

Q & A

Q. What are the key considerations for synthesizing 3-Morpholino-5-(trifluoromethyl)pyridine-2-carboxylic acid hydrochloride with high purity?

- Methodological Answer: Synthesis requires precise control of reaction parameters such as temperature (typically 60–100°C), solvent polarity, and stoichiometric ratios of intermediates. For example, the trifluoromethyl group’s stability under acidic conditions necessitates pH monitoring to avoid decomposition. Purification via recrystallization or reverse-phase HPLC is critical to isolate the hydrochloride salt with >95% purity. Reaction optimization should follow iterative testing, as outlined in design of experiments (DoE) principles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Resolves morpholino and pyridine ring protons, with characteristic shifts for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR).

- HPLC-MS: Confirms molecular weight (MW: ~325.7 g/mol) and detects impurities using C18 columns with acetonitrile/water gradients.

- X-ray crystallography: Validates crystal structure, particularly for salt forms. SMILES notation (e.g., C1COCCN1C2=NC(=C(C=C2C(=O)O)C(F)(F)F)F) aids computational modeling .

Q. What are common synthetic intermediates for this compound?

- Methodological Answer: Key intermediates include:

- 5-(Trifluoromethyl)pyridine-2-carboxylic acid (precursor for carboxylate functionalization).

- Morpholine derivatives for N-alkylation under Buchwald-Hartwig conditions.

- Chloride salts for acid-base titration to form the hydrochloride. Reaction pathways should prioritize protecting-group strategies for the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using statistical experimental design (DoE)?

- Methodological Answer: Apply a fractional factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2^3 factorial design reduces the number of experiments while identifying interactions between parameters. Response surface methodology (RSM) then refines optimal conditions. Computational tools like quantum chemical calculations (e.g., DFT) predict transition states, narrowing experimental ranges .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For inconsistent IC50 values, assess assay conditions (pH, buffer composition) and compound solubility. Replicate studies with standardized protocols, as advocated in methodological frameworks for contested data analysis .

Q. What computational methods aid in predicting the compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking: Use AutoDock Vina to model binding to targets like kinases or GPCRs, leveraging the trifluoromethyl group’s hydrophobic interactions.

- MD simulations: Evaluate stability of ligand-protein complexes over 100-ns trajectories.

- Free-energy perturbation (FEP): Quantify binding affinity changes upon morpholino ring modification. Integrate with ICReDD’s reaction-path search algorithms for mechanistic insights .

Q. How to design a stability study under various environmental conditions?

- Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation via HPLC for byproducts (e.g., decarboxylation or morpholino ring cleavage). Use DoE to simulate extreme conditions (e.g., UV light, oxidative buffers) and identify degradation pathways. Statistical tools like ANOVA differentiate significant factors .

Q. What strategies mitigate challenges in scaling up synthesis for reproducibility?

- Methodological Answer: Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic reactions. Optimize membrane separation (e.g., nanofiltration) for hydrochloride purification. Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.